![molecular formula C19H19F3N2O2S B5120395 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. BTF is a small molecule that can be synthesized through various methods and has been shown to possess significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have significant biochemical and physiological effects. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is relatively easy to synthesize and purify. However, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Direcciones Futuras
There are several future directions for 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide research, including the development of more effective synthesis methods, the investigation of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide and its potential side effects.
Métodos De Síntesis
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through various methods, including the reaction between 2-(trifluoromethyl)aniline and 3-butoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. This method yields 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide as a solid product that can be purified through recrystallization. Another method involves the reaction between 2-(trifluoromethyl)aniline and 3-butoxybenzoyl chloride in the presence of a base such as pyridine. This method yields 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide as a liquid product that can be purified through distillation.
Aplicaciones Científicas De Investigación
3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to possess significant scientific research applications, particularly in the field of cancer research. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-butoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-2-3-11-26-14-8-6-7-13(12-14)17(25)24-18(27)23-16-10-5-4-9-15(16)19(20,21)22/h4-10,12H,2-3,11H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLQBKBJNHFRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)
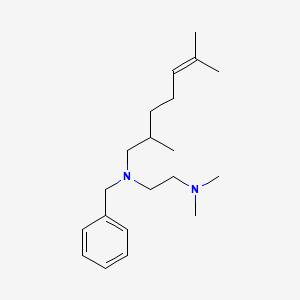
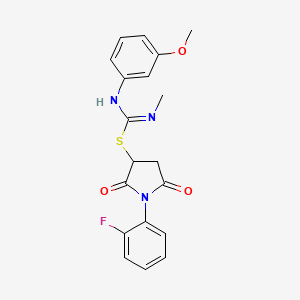
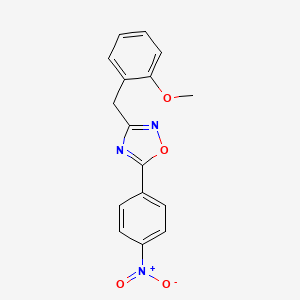
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
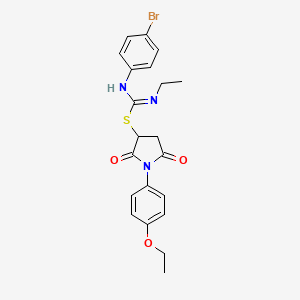
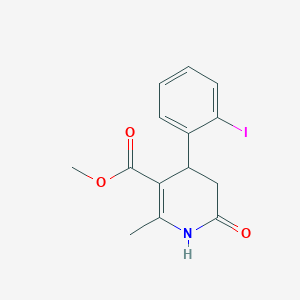
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![7-[(2-bromobenzyl)oxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B5120420.png)